Cesium 5-oxo-L-prolinate is a chemical compound with the molecular formula . It is categorized as a cesium salt of 5-oxo-L-proline, which is a derivative of the amino acid proline. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.
Cesium 5-oxo-L-prolinate falls under the category of organic compounds and specifically within the class of amino acid derivatives. It has been assigned a CAS number of 94135-35-0, which is used for identification in chemical databases.
The synthesis of cesium 5-oxo-L-prolinate generally involves a straightforward neutralization reaction.
The synthesis can be scaled for industrial production, where larger quantities are produced using optimized conditions to ensure high yield and purity. Recrystallization may be employed for further purification.
The molecular structure of cesium 5-oxo-L-prolinate features a central 5-oxo-L-proline moiety coordinated with a cesium ion. The structural formula can be represented as:
Property | Value |
---|---|
CAS Number | 94135-35-0 |
Molecular Formula | |
Molecular Weight | 261.01 g/mol |
IUPAC Name | Cesium; 5-oxopyrrolidine-2-carboxylate |
Canonical SMILES | C1CC(=O)NC1C(=O)[O-].[Cs+] |
The compound exhibits unique features due to its specific ionic interactions and structural properties derived from both the cesium ion and the proline derivative .
Cesium 5-oxo-L-prolinate can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the reagents used and may require controlled environments to optimize yields and minimize by-products.
The mechanism of action for cesium 5-oxo-L-prolinate involves its ability to interact with biological molecules. It may serve as a ligand that binds to metal ions or enzymes, influencing their activity and reactivity. The exact pathways it engages depend on the biological context and specific targets within metabolic pathways .
Cesium 5-oxo-L-prolinate is characterized as an odorless white crystalline solid. Its solubility in water is significant, which facilitates its use in various applications.
Key chemical properties include:
Relevant data on its physical properties include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Readily soluble in water |
These properties make it suitable for diverse applications in scientific research and industry .
Cesium 5-oxo-L-prolinate has several scientific uses:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1